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Compound of Interest

Compound Name: Chalcose

Cat. No.: B1235452

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of D-chalcose, a significant
component of various macrolide antibiotics, and its C-3 epimer. The presented nine-step
synthesis is efficient and provides access to both epimers from a common intermediate. These
application notes are intended to serve as a comprehensive resource, offering detailed
experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

D-chalcose (4,6-dideoxy-3-O-methyl-D-xylo-hexopyranose) is a deoxysugar found in the
structure of several important macrolide antibiotics, including chalcomycin, neutramycin, and
lankamycin.[1][2] The unique structural features of D-chalcose and its influence on the
biological activity of these antibiotics have made it a target of interest for synthetic chemists. An
efficient and stereocontrolled synthesis of D-chalcose and its epimers is crucial for the
development of novel antibiotic analogues and for structure-activity relationship (SAR) studies.

This application note details a nine-step total synthesis of D-chalcose and its C-3 epimer with
overall yields of 23% and 24%, respectively.[1][2] The key features of this synthesis include a
Grignard reaction to establish the stereocenter at C-3 and a Sharpless asymmetric
dihydroxylation to introduce the stereochemistry at C-2.[1][2]

Synthetic Strategy Overview
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The retrosynthetic analysis for D-chalcose and its C-3 epimer reveals a convergent approach
starting from simple achiral precursors. The key bond disconnections lead back to a central
vinyl ether intermediate, which is assembled from commercially available starting materials.
The stereochemistry at C-3 is established early in the synthesis, and the C-2 stereocenter is
introduced later via an asymmetric dihydroxylation, allowing for the synthesis of both D-
chalcose and its C-3 epimer from a common precursor.

Click to download full resolution via product page

Caption: Retrosynthetic analysis of D-chalcose and its C-3 epimer.

Experimental Protocols

The following protocols are adapted from the work of Sun et al. (2013).[1][2]

Synthesis of D-Chalcose

Step 1: Synthesis of (E)-1-(vinyloxy)but-2-ene (Intermediate 2)

To a solution of crotonaldehyde (1.0 equiv) in THF at O °C is added vinylmagnesium bromide
(1.2 equiv).

e The reaction is stirred for 2 hours at 0 °C and then quenched with saturated aqueous NH4CI.

o The aqueous layer is extracted with ethyl acetate, and the combined organic layers are
washed with brine, dried over anhydrous Na2S0O4, and concentrated under reduced
pressure.

e The crude alcohol is then subjected to a Swern oxidation using oxalyl chloride (1.5 equiv)
and DMSO (2.0 equiv) in CH2CI2 at -78 °C, followed by the addition of triethylamine (5.0
equiv).
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e The resulting aldehyde is purified by flash column chromatography.

Step 2: Synthesis of (3R,4E)-hex-4-en-3-ol (Intermediate 3)

e To a solution of the aldehyde from Step 1 in anhydrous THF at -78 °C is added
methylmagnesium bromide (1.2 equiv).

e The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature.

e The reaction is quenched with saturated aqueous NH4CI, and the product is extracted with
ethyl acetate. The organic layer is dried and concentrated.

Step 3: Synthesis of (3R,4E)-3-methoxyhex-4-ene (Intermediate 4)

To a solution of the alcohol from Step 2 in anhydrous THF at 0 °C is added NaH (1.5 equiv).

The mixture is stirred for 30 minutes, and then methyl iodide (1.5 equiv) is added.

The reaction is stirred at room temperature overnight and then quenched with water.

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 4: Sharpless Asymmetric Dihydroxylation to Diol (Intermediate 6)

To a solution of AD-mix-a (1.4 g/mmol of alkene) and methanesulfonamide (1.0 equiv) in a
1:1 mixture of t-BuOH and water at 0 °C is added the alkene from Step 3.

The reaction is stirred vigorously at 0 °C for 24 hours.

Sodium sulfite (1.5 g) is added, and the mixture is stirred for another hour at room
temperature.

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

Step 5: Protection of Diols (Intermediate 7)

e To a solution of the diol from Step 4 and 2,6-lutidine (3.0 equiv) in CH2CI2 at 0 °C is added
TBSOTTf (2.5 equiv).
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e The reaction is stirred at room temperature for 1 hour and then quenched with saturated
aqueous NaHCOa3.

e The product is extracted with CH2CI2, and the organic layer is dried and concentrated.
Step 6: Selective Deprotection of Primary OTBS Ether (Intermediate 8)

e To a solution of the fully protected sugar from Step 5 in methanol at 0 °C is added a catalytic
amount of DL-10-camphorsulfonic acid (CSA).

e The reaction is stirred for 45 minutes and then quenched with triethylamine.

e The solvent is removed under reduced pressure, and the residue is purified by column
chromatography.

Step 7: Oxidation to Aldehyde (Intermediate 9)

» To a solution of the alcohol from Step 6 in CH2CI2 is added Dess-Martin periodinane (1.5
equiv).

e The reaction is stirred at room temperature for 1 hour.

e The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S203.
o The product is extracted with CH2CI2, and the organic layer is dried and concentrated.
Step 8: Deprotection to afford D-Chalcose (1)

e To a solution of the aldehyde from Step 7 in THF at O °C is added TBAF (1.5 equiv).

e The reaction is stirred for 1 hour at 0 °C.

e The solvent is removed under reduced pressure, and the residue is purified by column
chromatography to yield D-chalcose.

Synthesis of the C-3 Epimer of D-Chalcose

The synthesis of the C-3 epimer follows a nearly identical procedure, with the key difference
being the use of AD-mix-f3 in the Sharpless asymmetric dihydroxylation step (Step 4), which
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affords the opposite stereochemistry at the C-2 position.[1]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of D-chalcose and its

C-3 epimer.
. Reagents and Yield (D- Yield (C-3
Step Reaction . )
Conditions Chalcose) Epimer)
_ Grignard
Formation of ]
reaction,
1-3 Methylated S - -
Oxidation,
Alcohol )
Methylation
AD-mix-a or AD-
Sharpless )
. mix-3,
4 Asymmetric 82% 82%
_ . MeSO2NH?2, t-
Dihydroxylation
BuOH/H20
_ TBSOTf, 2,6-
5 TBS Protection o 90% -
lutidine, CH2CI2
Selective CSA, MeOH,
6 _ 59% 60%
Deprotection 0°C
Dess-Martin
7 Oxidation periodinane, 86% 86%
CH2CI2
8 Deprotection TBAF, THF, 0°C 84% 83%
Overall Total Synthesis Nine Steps 23% 24%

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of D-chalcose.
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Caption: Synthetic workflow for the total synthesis of D-chalcose.

Alternative Synthetic Routes

While the presented nine-step synthesis is highly efficient, other approaches to the synthesis of
D-chalcose have been reported. These often utilize different starting materials and synthetic

strategies.
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o From Carbohydrate Precursors: Several stereospecific syntheses have been developed
starting from readily available carbohydrates.[1] For instance, the conversion of desosamine
into D-chalcose has been described.[1] Another notable route involves the preparation of a
dichloro-dideoxy-galactopyranoside derivative followed by reduction.[3]

o From Non-Carbohydrate Precursors: Racemic DL-chalcose has been synthesized from
achiral starting materials such as acrolein dimer, methyl 2-cis-5-hexadienoate, and trans-1-
methoxy-3-(trimethylsilyloxy)-1,3-butadiene.[1] These routes often involve Diels-Alder
reactions to construct the pyranose ring. However, these methods typically require a
resolution step to obtain the enantiomerically pure D-chalcose.

Conclusion

The detailed nine-step synthesis provides a reliable and efficient pathway to D-chalcose and
its C-3 epimer, crucial for research in medicinal chemistry and drug development. The provided
protocols and quantitative data offer a practical guide for the laboratory synthesis of these
important deoxysugars. The visualization of the synthetic pathway aids in understanding the
overall strategy and key transformations. This application note serves as a valuable resource
for researchers aiming to synthesize D-chalcose and its analogues for further biological
evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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